Methyleneoxy Bridge Extends Linker Scaffold Length by One Methylene Unit Relative to Direct Ether Analog
Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate incorporates a –CH₂–O– bridge between the azetidine and piperidine rings, adding one methylene group compared to the closest direct ether analog, tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS 926906-42-5), which features a direct –O– linkage. This structural difference is reflected in the molecular formula (C₁₄H₂₆N₂O₃ vs. C₁₃H₂₄N₂O₃) and molecular weight (270.37 vs. 256.34 g/mol) . The additional methylene group increases the through-bond distance between the azetidine and piperidine nitrogen atoms by approximately 1.2–1.5 Å, providing a discrete increment in linker reach that is not achievable with the direct ether analog [1].
| Evidence Dimension | Linker scaffold length (through-bond atom count between azetidine C3 and piperidine C4) |
|---|---|
| Target Compound Data | 3-atom bridge (C–CH₂–O–C); MW 270.37 g/mol; MF C₁₄H₂₆N₂O₃ |
| Comparator Or Baseline | tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS 926906-42-5): 2-atom bridge (C–O–C); MW 256.34 g/mol; MF C₁₃H₂₄N₂O₃ |
| Quantified Difference | Additional 1 methylene group (+CH₂); ΔMW = +14.03 g/mol; estimated through-bond distance increase ~1.4 Å [1] |
| Conditions | Structural comparison based on chemical identity and molecular formula; through-bond distance estimated from standard C–C and C–O bond lengths |
Why This Matters
In PROTAC development, linker length increments of a single methylene unit have been shown to alter ternary complex formation efficiency, degradation potency, and intracellular accumulation, making the precise linker atom count a critical procurement specification [1].
- [1] H. Osawa, K. Saito, Y. Demizu. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Med. Chem., 2025, 16, 4721–4730. DOI: 10.1039/D5MD00396B. View Source
